[Sar9,Met(O2)11]-Substance P

NK1 receptor radioligand binding receptor selectivity

A potent, selective NK1 agonist featuring sarcosine substitution at position 9 and methionine sulfoxide at position 11, conferring enhanced metabolic stability over native Substance P. Ideal for autoradiography, targeted neuronal ablation (SSP-saporin), and electrophysiology assays with minimal NK2/NK3 cross-reactivity. Ensure reliable, reproducible results in receptor binding studies with this high-purity peptide (Kd = 1.4 nM).

Molecular Formula C64H100N18O15S
Molecular Weight 1393.7 g/mol
CAS No. 110880-55-2
Cat. No. B550187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Sar9,Met(O2)11]-Substance P
CAS110880-55-2
Synonyms(Sar(9))SP sulfone
(Sar(9),Met(O2)(11))SP
(Sar(9)kMet(O(2))(11))-substance P
9-Sar-11-Met(O2)-substance P
9-Sar-substance P sulfone
9-sarcosyl-11-methionine(O2)-substance P
BHSar-SP
Bolton Hunter-9-Sar-11-Met(02)-substance P
Bolton-Hunter reagent-substance P. Sar(9)-Met(02)(11)
sarcosyl(9)-substance P sulfone
substance P, Sar(9) sulfone
substance P, Sar(9)-Met(O2)(11)-
substance P, sarcosyl(9)-methionine(O2)(11)-
substance P. sarcosyl(9)-methionine(02)(11)-BHR
Molecular FormulaC64H100N18O15S
Molecular Weight1393.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCS(=O)(=O)C)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C64H100N18O15S/c1-38(2)34-46(57(89)74-42(54(69)86)28-33-98(4,96)97)73-53(85)37-80(3)62(94)48(36-40-18-9-6-10-19-40)79-58(90)47(35-39-16-7-5-8-17-39)78-56(88)43(24-26-51(67)83)75-55(87)44(25-27-52(68)84)76-59(91)50-23-15-32-82(50)63(95)45(21-11-12-29-65)77-60(92)49-22-14-31-81(49)61(93)41(66)20-13-30-72-64(70)71/h5-10,16-19,38,41-50H,11-15,20-37,65-66H2,1-4H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,85)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,88)(H,79,90)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
InChIKeyOUPXSLGGCPUZJJ-SARDKLJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[Sar9,Met(O2)11]-Substance P: A Selective NK1 Tachykinin Receptor Agonist for Neurokinin Research Procurement


[Sar9,Met(O2)11]-Substance P (CAS 110880-55-2) is a synthetic undecapeptide analog of the endogenous neuropeptide Substance P, distinguished by sarcosine substitution at position 9 and methionine sulfoxide [Met(O2)] substitution at position 11 [1]. This compound functions as a potent and highly selective agonist for the neurokinin-1 (NK1) tachykinin receptor, a G protein-coupled receptor implicated in nociception, inflammation, and neurogenic modulation [2]. The structural modifications confer enhanced metabolic stability and receptor selectivity compared to the native ligand, making it a critical pharmacological tool for dissecting NK1 receptor-mediated signaling pathways in both in vitro and in vivo experimental systems [3].

Procurement Rationale: Why [Sar9,Met(O2)11]-Substance P Cannot Be Replaced by Generic NK1 Agonists


Generic substitution among NK1 receptor agonists is scientifically untenable due to substantial divergence in receptor binding kinetics, selectivity profiles across tachykinin receptor subtypes, and functional efficacy in distinct signaling contexts. Native Substance P exhibits significant cross-reactivity with NK2 and NK3 receptors at elevated concentrations, whereas truncated analogs such as septide ([pGlu6,Pro9]SP(6-11)) demonstrate atypical pharmacology consistent with binding to a distinct receptor subsite [1]. Furthermore, commercially available alternative agonists including GR73632 and [Pro9]SP differ markedly in potency (up to 200-fold variance in spinal behavioral assays) and exhibit divergent metabolic degradation rates in tissue preparations [2]. These pharmacological heterogeneities preclude interchangeable use in experimental protocols where receptor occupancy kinetics, pathway-specific signaling bias, or sustained target engagement are critical variables [3].

Quantitative Differentiation Evidence for [Sar9,Met(O2)11]-Substance P Versus NK1 Agonist Comparators


Receptor Binding Selectivity: [Sar9,Met(O2)11]-SP Exhibits Exquisite NK1 Specificity Versus Native Substance P and NK2/NK3 Ligands

[Sar9,Met(O2)11]-Substance P demonstrates exceptional selectivity for the NK1 receptor subtype with negligible cross-reactivity to NK2 or NK3 receptors, a critical differentiation from native Substance P which exhibits promiscuous binding at higher concentrations. In competitive radioligand binding assays using [3H]-[Sar9,Met(O2)11]-SP on rat brain membrane preparations, the unlabeled compound and native SP potently displaced the radioligand, whereas NK2-selective and NK3-selective analogs were virtually inactive [1]. The radioligand binds to a single class of high-affinity sites with a dissociation constant (Kd) of 1.4 ± 0.5 nM and a maximum binding capacity (Bmax) of 160 ± 3.0 fmol/mg protein [1]. This selectivity profile contrasts sharply with native SP, which at micromolar concentrations activates NK2 and NK3 receptors, confounding interpretation of pharmacological experiments [2].

NK1 receptor radioligand binding receptor selectivity autoradiography

Metabolic Stability Advantage: [Sar9,Met(O2)11]-SP Confers Enhanced Resistance to Proteolytic Degradation Versus Native SP and Septide

The dual modifications at positions 9 (sarcosine) and 11 (methionine sulfoxide) confer significantly enhanced metabolic stability to [Sar9,Met(O2)11]-Substance P relative to native Substance P and the short analog septide. The sarcosine substitution at position 9 eliminates a primary site of endopeptidase cleavage, while oxidation of methionine at position 11 to the sulfone form renders the C-terminus resistant to aminopeptidase degradation [1]. This stability advantage has been functionally validated in targeted ablation studies, wherein [Sar9,Met(O2)11]-SP conjugated to saporin (SSP-saporin) produced extensive and selective destruction of striatal NK1 receptor-expressing interneurons, whereas SP-saporin yielded only incomplete lesions even at doses causing non-specific damage [2]. The enhanced protease resistance of [Sar9,Met(O2)11]-SP enables sustained receptor occupancy in tissue preparations and in vivo models where native SP undergoes rapid degradation (half-life < 1 minute in cerebrospinal fluid) [3].

peptide stability protease resistance neurokinin-1 targeted ablation

Functional Potency in Neuronal Excitation: [Sar9,Met(O2)11]-SP Matches Native SP Efficacy in Spinal Motoneuron Depolarization at 10-Fold Lower Concentrations

In neonatal rat spinal motoneurons examined via intracellular recording, [Sar9,Met(O2)11]-Substance P induced tetrodotoxin-insensitive membrane depolarization and decreased membrane conductance at concentrations an order of magnitude lower than those required for native Substance P [1]. Bath administration of [Sar9,Met(O2)11]-SP (0.01–3 μM) or native SP (0.1–3 μM) produced comparable reductions in the duration of slow afterhyperpolarizations (sAHPs) following action potentials: control sAHP duration was 67.8 ± 6.3 ms, reduced to 41.7 ± 4.6 ms in the presence of either agonist (p = 0.003) [1]. Notably, the equipotent effects on sAHP duration were achieved with [Sar9,Met(O2)11]-SP at 10-fold lower nominal bath concentrations than native SP, consistent with its enhanced metabolic stability and higher effective free concentration at the receptor [2].

electrophysiology spinal motoneuron depolarization potassium currents

Targeted Ablation Efficiency: SSP-Saporin Conjugate Achieves Complete NK1+ Neuronal Lesioning Whereas SP-Saporin Fails

In direct comparative studies of targeted neuronal ablation, [Sar9,Met(O2)11]-Substance P conjugated to the ribosome-inactivating protein saporin (SSP-saporin) produced extensive and selective destruction of NK1 receptor-expressing striatal interneurons at doses that did not cause loss of other striatal neuronal populations [1]. In contrast, native Substance P conjugated to saporin (SP-saporin) yielded only incomplete lesions of striatal NK1R-expressing neurons, even when administered at doses sufficiently high to induce non-specific damage [1]. This differential efficacy is attributable to the enhanced metabolic stability of the [Sar9,Met(O2)11]-SP moiety, which enables sustained receptor binding and efficient internalization of the saporin payload, whereas native SP is rapidly degraded in the extracellular environment [2]. Subsequent validation in dorsal horn ablation models confirmed that SSP-saporin selectively eliminates NK1 receptor-expressing neurons with preservation of adjacent neuronal populations, establishing this conjugate as the preferred tool for functional mapping of NK1 receptor-expressing circuits [3].

targeted toxin neuronal ablation saporin conjugate NK1 receptor

Validated Research Applications for [Sar9,Met(O2)11]-Substance P Procurement


Quantitative Autoradiographic Mapping of NK1 Receptor Distribution in CNS Tissues

Utilize [3H]- or [125I]Bolton-Hunter-labeled [Sar9,Met(O2)11]-Substance P for high-resolution autoradiographic visualization of NK1 receptor binding sites in brain and spinal cord sections. The ligand's exquisite NK1 selectivity (Kd = 1.4 nM) eliminates confounding signal from NK2/NK3 receptors, which are co-expressed in many CNS regions and bind native SP or less selective radioligands [1]. This application is particularly critical for studies examining region-specific NK1 receptor regulation in pain pathways, neuroinflammation models, or neurodegenerative conditions where NK2/NK3 receptor expression may be altered [2].

Selective Chemical Ablation of NK1 Receptor-Expressing Neuronal Populations for Circuit Mapping

Conjugate [Sar9,Met(O2)11]-Substance P to saporin (or procure pre-conjugated SSP-saporin) for targeted elimination of NK1 receptor-expressing neurons in vivo. The enhanced metabolic stability of the [Sar9,Met(O2)11]-SP ligand ensures efficient internalization of the ribosomal toxin payload, achieving complete and selective ablation of NK1R+ interneurons in striatum and dorsal horn at doses that spare non-expressing neuronal populations [1]. This approach has been validated for dissecting the role of NK1 receptor-expressing neurons in nociceptive processing, itch sensation, and respiratory rhythm generation [2].

Electrophysiological Characterization of NK1 Receptor-Mediated Modulation of Neuronal Excitability

Employ [Sar9,Met(O2)11]-Substance P in patch-clamp or intracellular recording experiments to isolate NK1 receptor-mediated effects on membrane conductance and action potential afterhyperpolarizations. The compound's enhanced stability permits prolonged bath applications without the concentration decay observed with native SP, enabling reliable quantification of concentration-response relationships in spinal motoneurons and dorsal horn neurons [1]. The 10-fold potency advantage relative to native SP reduces peptide consumption per recording session [2].

In Vitro Pharmacological Validation of Novel NK1 Receptor Antagonist Candidates

Use [Sar9,Met(O2)11]-Substance P as the reference NK1 agonist in competitive binding assays and functional antagonism studies to characterize the potency and selectivity of novel NK1 receptor antagonists. The compound's well-defined binding parameters (Kd = 1.4 nM, Bmax = 160 fmol/mg) and established functional efficacy across multiple assay platforms provide a robust benchmark for assessing antagonist pA2 or pIC50 values [1]. Unlike native SP, [Sar9,Met(O2)11]-SP does not exhibit agonist activity at NK2 or NK3 receptors, eliminating confounding interpretation when screening antagonists for receptor subtype selectivity [2].

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